![molecular formula C13H10O4S B14514613 [3-(Thiophene-2-carbonyl)phenoxy]acetic acid CAS No. 62810-11-1](/img/structure/B14514613.png)
[3-(Thiophene-2-carbonyl)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Thiophene-2-carbonyl)phenoxy]acetic acid: is an organic compound that features a thiophene ring, a phenoxy group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [3-(Thiophene-2-carbonyl)phenoxy]acetic acid typically begins with thiophene-2-carboxylic acid and phenol.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Thiophene-2-sulfoxide or thiophene-2-sulfone derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Biological Probes: Used in the development of probes for studying biological systems.
Medicine:
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Materials Science: Utilized in the development of advanced materials such as organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of [3-(Thiophene-2-carbonyl)phenoxy]acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the carbonyl and phenoxy groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Thiophene-2-acetic acid: Shares the thiophene ring but lacks the phenoxy group.
Thiophene-3-acetic acid: Another isomer with the acetic acid moiety attached at a different position on the thiophene ring.
Phenoxyacetic acid: Contains the phenoxy group but lacks the thiophene ring.
Uniqueness:
Structural Features: The combination of the thiophene ring, phenoxy group, and acetic acid moiety makes [3-(Thiophene-2-carbonyl)phenoxy]acetic acid unique.
Reactivity: The presence of both electron-rich and electron-deficient regions in the molecule allows for diverse chemical reactivity.
Applications: Its unique structure enables a wide range of applications in various fields, from catalysis to drug development.
Eigenschaften
CAS-Nummer |
62810-11-1 |
|---|---|
Molekularformel |
C13H10O4S |
Molekulargewicht |
262.28 g/mol |
IUPAC-Name |
2-[3-(thiophene-2-carbonyl)phenoxy]acetic acid |
InChI |
InChI=1S/C13H10O4S/c14-12(15)8-17-10-4-1-3-9(7-10)13(16)11-5-2-6-18-11/h1-7H,8H2,(H,14,15) |
InChI-Schlüssel |
IABZQGAZWFJIEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCC(=O)O)C(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![1-Azidobicyclo[3.3.1]nonane](/img/structure/B14514547.png)
![Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14514555.png)

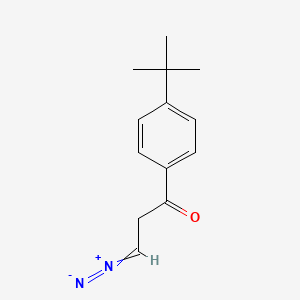
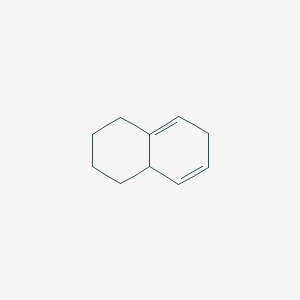
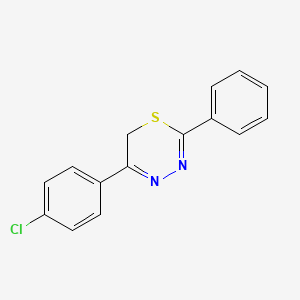
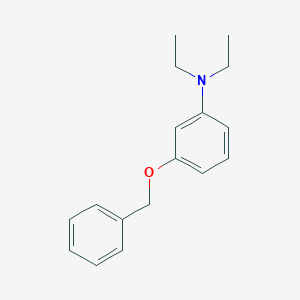
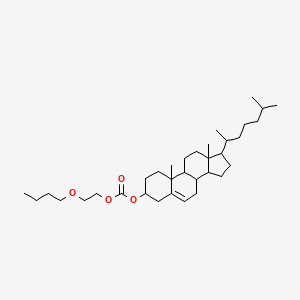
![4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B14514588.png)
![4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514602.png)
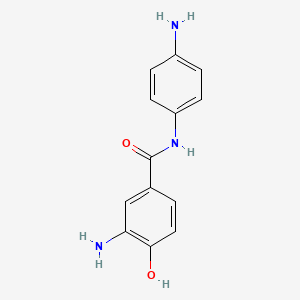
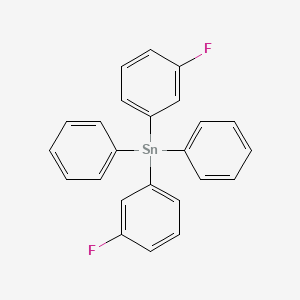
![2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14514618.png)
